2-Ethoxy-4-formylphenyl acetate
Overview
Description
2-Ethoxy-4-formylphenyl acetate, also known as 4-Acetoxy-3-ethoxybenzaldehyde or Acetic Acid 2-Ethoxy-4-formylphenyl Ester, is a chemical compound with the molecular formula C11H12O4 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-4-formylphenyl acetate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 208.21 .Physical And Chemical Properties Analysis
2-Ethoxy-4-formylphenyl acetate is a solid at 20°C . It has a melting point range of 43.0 to 47.0°C . The compound is soluble in methanol .Scientific Research Applications
Chiral Auxiliary Compounds
Research has shown that compounds similar to 2-Ethoxy-4-formylphenyl acetate can be utilized as versatile chiral phosphonic auxiliaries. Such compounds have demonstrated potential in chiral derivatizing agents for amines and alcohols, indicating satisfactory separation of diastereomeric alcohols and amines in specific spectroscopic analyses (Majewska, 2019).
Green Chemistry and Pharmaceutical Research
In another study, ethyl (4-phenylphenyl)acetate, a precursor with anti-arthritic potential and synthesized via green Suzuki coupling reactions, was explored for its applications in creating new nonsteroidal anti-inflammatory drugs. This research not only provides insights into the compound's potential therapeutic applications but also emphasizes the importance of green chemistry principles in pharmaceutical research (Costa et al., 2012).
Environmental Science
The environmental fate of compounds similar to 2-Ethoxy-4-formylphenyl acetate, particularly their degradation products, has been a subject of investigation. Studies have proposed methodologies for the extraction and measurement of related compounds in sewage sludge, aiming to understand their concentrations and impact on the environment (Ömeroğlu et al., 2015).
Enzyme Catalysis
Furthermore, research into the kinetic resolution of compounds akin to 2-Ethoxy-4-formylphenyl acetate has demonstrated the efficacy of using specific enzymatic processes for the preparation of important intermediates in pharmaceuticals. Such studies highlight the role of enzyme catalysis in achieving high selectivity and efficiency in chemical synthesis (Liese et al., 2002).
Corrosion Inhibition
Quantum chemical calculations have been applied to compounds related to 2-Ethoxy-4-formylphenyl acetate to explore their potential as corrosion inhibitors for metals. These studies aim to understand the molecular structure and inhibition efficiency, providing valuable insights for industrial applications (Zarrouk et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZFVPCFHPIMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072530 | |
Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-formylphenyl acetate | |
CAS RN |
72207-94-4 | |
Record name | 4-Acetoxy-3-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72207-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072207944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72207-94-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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